2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-iodoaniline
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Overview
Description
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-iodoaniline is a complex organic compound characterized by the presence of fluorine, iodine, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-iodoaniline typically involves multiple steps, including halogenation, nucleophilic substitution, and coupling reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-iodoaniline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated quinones, while substitution reactions may produce various fluorinated aromatic compounds.
Scientific Research Applications
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-iodoaniline has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-iodoaniline involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-iodoaniline is unique due to its specific combination of fluorine, iodine, and phenoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H7F5INO |
---|---|
Molecular Weight |
415.10 g/mol |
IUPAC Name |
2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-iodoaniline |
InChI |
InChI=1S/C13H7F5INO/c14-8-3-6(13(16,17)18)4-9(15)12(8)21-11-5-7(19)1-2-10(11)20/h1-5H,20H2 |
InChI Key |
QXUWHPPCZLTUCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)OC2=C(C=C(C=C2F)C(F)(F)F)F)N |
Origin of Product |
United States |
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